Cas no 86293-41-6 (6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-)

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- structure
86293-41-6 structure
Nombre del producto:6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-
Número CAS:86293-41-6
MF:C14H8N2O2
Megavatios:236.225522994995
CID:732777
PubChem ID:158929

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Propiedades químicas y físicas

Nombre e identificación

    • 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-
    • 10-Hydroxycanthin-6-one
    • CHEBI:66064
    • Aervine
    • Ervine
    • NSC 341583
    • 10-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one (ACI)
    • 12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
    • NSC341583
    • 86293-41-6
    • FS-8131
    • CANTHIN-6-ONE, HYDROXY-K-215 B815099
    • 12-hydroxy-1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
    • 10-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
    • 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy-
    • CHEMBL454311
    • NSC-341583
    • DTXSID40235475
    • AKOS040760903
    • Q27134576
    • 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 10-hydroxy-
    • DS-009067
    • Renchi: 1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H
    • Clave inchi: FZLISVGXWLVEPB-UHFFFAOYSA-N
    • Sonrisas: O=C1N2C3C(C4C2=CC=C(O)C=4)=CC=NC=3C=C1

Atributos calculados

  • Calidad precisa: 236.058578
  • Masa isotópica única: 236.058578
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 0
  • Complejidad: 409
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 55.1

Propiedades experimentales

  • Color / forma: Yellow powder
  • Denso: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 410.1°Cat760mmHg
  • Punto de inflamación: 201.8°C
  • índice de refracción: 1.795
  • Disolución: Very slightly soluble (0.61 g/l) (25 º C),

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
TN2567-1 ml * 10 mm
10-Hydroxycanthin-6-one
86293-41-6
1 ml * 10 mm
¥ 3900 2024-07-20
TargetMol Chemicals
TN2567-5mg
10-Hydroxycanthin-6-one
86293-41-6
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN2567-1 mL * 10 mM (in DMSO)
10-Hydroxycanthin-6-one
86293-41-6 98%
1 mL * 10 mM (in DMSO)
¥ 3,900 2023-07-11
TargetMol Chemicals
TN2567-5 mg
10-Hydroxycanthin-6-one
86293-41-6 98%
5mg
¥ 3,800 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H74850-5mg
10-hydroxycanthin-6-one
86293-41-6 ,HPLC≥98%
5mg
¥2748.0 2023-09-07

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Methanol ;  36 h, rt
1.2 Reagents: Sodium borohydride ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
4.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
5.2 Reagents: Water ;  cooled
Referencia
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
4.2 Solvents: Water ;  0 °C
Referencia
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
2.2 Reagents: Water ;  cooled
Referencia
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
1.2 Reagents: Water ;  cooled
Referencia
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
3.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
4.2 Reagents: Water ;  cooled
Referencia
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Methanol ;  36 h, rt
1.2 Reagents: Sodium borohydride ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
5.2 Solvents: Water ;  0 °C
Referencia
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
2.2 Solvents: Water ;  0 °C
Referencia
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
2.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
3.2 Reagents: Water ;  cooled
Referencia
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
1.2 Solvents: Water ;  0 °C
Referencia
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
3.2 Solvents: Water ;  0 °C
Referencia
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Raw materials

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Preparation Products

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Literatura relevante

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